molecular formula C11H12F3N B13537443 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine

Cat. No.: B13537443
M. Wt: 215.21 g/mol
InChI Key: PUHWJYDEJDRYSX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine is a fluorinated amine featuring a cyclopropane ring fused to a phenyl group and a trifluoroethylamine moiety. The cyclopropane introduces ring strain and conformational rigidity, while the trifluoromethyl group enhances electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanamine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5,9H,6-7,15H2

InChI Key

PUHWJYDEJDRYSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Dissolve phenylcyclopropylamine in DCM.
  • Add trifluoroacetaldehyde dropwise at low temperature (0°C to room temperature).
  • Stir the mixture for several hours to ensure complete reaction.
  • Work-up involves washing with aqueous solutions (NaHCO₃, water), drying over anhydrous sodium sulfate, and purification via column chromatography.

Data:

Parameter Conditions Yield Reference
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction time 12-24 hours Up to 83%

This method is favored for its simplicity and high efficiency, producing the target amine with high purity.

Use of Trifluoromethylating Reagents

Another approach involves the use of specialized trifluoromethylating reagents such as trifluoromethyl sulfonates or trifluoromethyl iodide in the presence of catalysts or radical initiators.

Procedure:

  • React phenylcyclopropylamine with trifluoromethylating agents in the presence of a base (e.g., potassium carbonate).
  • Employ solvents like acetonitrile or dichloromethane.
  • Reaction conditions often involve elevated temperatures (around 50-80°C) and inert atmospheres.

Data:

Reagent Catalyst Solvent Temperature Yield Reference
Trifluoromethyl iodide Copper catalyst Acetonitrile 60-80°C 70-85%

This method allows for the introduction of the trifluoromethyl group directly onto the amine precursor, facilitating subsequent cyclopropyl attachment.

Cyclopropylation Followed by Fluorination

A multi-step process involves first synthesizing phenylcyclopropylamine derivatives, followed by fluorination at the amino group or adjacent carbons.

Procedure:

  • Cyclopropanation of phenylalkenes using diazomethane or Simmons–Smith reagents.
  • Subsequent fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
  • Final amination steps involve nucleophilic substitution or reductive amination.

Data:

Step Reagents Conditions Yield Reference
Cyclopropanation Simmons–Smith reagent Cold, inert atmosphere 60-75%
Fluorination DAST Room temperature 65-80%

This route offers flexibility in modifying the cyclopropyl core and allows for tailored substitution patterns.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors and optimized catalytic systems are employed to enhance safety and efficiency. These methods often involve:

  • Continuous addition of trifluoroacetaldehyde or trifluoromethylating agents.
  • Use of catalytic systems like copper or palladium complexes.
  • Purification via crystallization or chromatography.

Data:

Scale Reagents Conditions Yield Reference
Pilot Phenylcyclopropylamine + trifluoroacetaldehyde Continuous flow, 25-50°C 80-90%

Summary of Key Preparation Data

Method Reagents Solvent Conditions Yield Remarks
Direct addition Phenylcyclopropylamine + trifluoroacetaldehyde DCM 0°C to RT Up to 83% Most straightforward
Trifluoromethylation Phenylcyclopropylamine + CF₃ reagents Acetonitrile 50-80°C 70-85% High selectivity
Cyclopropanation + fluorination Phenylalkenes + fluorinating agents Various - 60-80% Multi-step, versatile
Industrial synthesis Phenylcyclopropylamine + trifluoroacetaldehyde Flow reactor 25-50°C 80-90% Scalable

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The phenylcyclopropyl moiety contributes to its binding affinity with various receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Molecular Data
Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound : 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine C₁₁H₁₁F₃N (free base) - Cyclopropane
- Phenyl
- CF₃ on ethanamine
~218.21 (calc.) High ring strain, reduced basicity, rigid conformation
2-(1-phenylcyclopropyl)ethan-1-amine hydrochloride [] C₁₁H₁₆ClN - Cyclopropane
- Phenyl
- NH₂ on ethanamine
197.71 No fluorination; higher basicity
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride [] C₁₀H₈ClF₆N - Phenyl with CF₃
- CF₃ on ethanamine
291.63 Enhanced lipophilicity; stronger electron-withdrawing effects
2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine [] C₉H₉F₄N - Phenyl with CF₃
- Single F on ethanamine
207.17 Lower fluorination; moderate electron-withdrawing effects
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine [] C₈H₇F₄N - Para-F on phenyl
- CF₃ on ethanamine
209.15 Stereochemical specificity; para-substitution influences binding

Key Observations :

  • Electron-withdrawing effects: The trifluoroethylamine group in the target compound significantly lowers basicity compared to non-fluorinated analogs (e.g., ). Additional substituents like CF₃ on the phenyl ring () further enhance lipophilicity but may reduce solubility .
  • Ring systems : Cyclopropane in the target compound introduces rigidity, whereas tetrahydrofuran-containing analogs (e.g., ) exhibit higher polarity and flexibility .

Biological Activity

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a phenylcyclopropyl moiety. These characteristics contribute to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to synthesize current knowledge regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C11H12F3NC_{11}H_{12}F_3N with a molecular weight of 215.21 g/mol. The trifluoromethyl group enhances its reactivity and solubility, which can significantly influence its interaction with biological targets.

PropertyValue
Molecular FormulaC11H12F3NC_{11}H_{12}F_3N
Molecular Weight215.21 g/mol
CAS Number2090334-47-5

Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly GABA receptors. The trifluoromethyl group is known to enhance the binding affinity of compounds to target proteins, potentially leading to increased efficacy in therapeutic applications.

Interaction Studies

Research suggests that fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts. This can affect their biological activity and safety profiles. For instance, studies have shown that the presence of the trifluoromethyl group can enhance the stability and reactivity of the compound in biological systems .

Antimalarial Potential

Research into antimalarial agents has highlighted the importance of dihydroorotate dehydrogenase (DHODH) as a target for new drug development. Compounds structurally related to this compound have been shown to inhibit DHODH effectively, suggesting potential applications in malaria treatment .

Case Study 1: Structure-Based Lead Optimization

In a structure-based lead optimization study focused on pyrrole derivatives for DHODH inhibition, compounds with similar trifluoromethyl groups demonstrated potent activity against both Plasmodium falciparum and Plasmodium vivax. These findings support the hypothesis that this compound could possess similar antimalarial properties due to its structural attributes .

Case Study 2: Neuroprotective Activity Assessment

In assessing neuroprotective effects in HepG2 cell lines exposed to acetaminophen toxicity, compounds related to this compound showed improved cell survival rates compared to controls. This suggests a potential for neuroprotection that warrants further investigation .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-amine?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:
  • Cyclopropane Ring Formation : Use of transition-metal catalysts (e.g., Pd/C) for cyclopropanation of styrene derivatives.
  • Amine Functionalization : Reductive amination or nucleophilic substitution with trifluoroethylamine precursors. For example, Pd/C-catalyzed hydrogenation of azide intermediates (e.g., general procedure in ) yields primary amines with high purity.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Table 1 : Synthetic Routes and Yields

StepReagents/ConditionsYieldReference
CyclopropanationPd/C, H₂, THF88%
Reductive AminationAlH₃, THF, rt75%

Q. How can X-ray crystallography validate the structural configuration of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation of saturated solutions in dichloromethane/hexane (1:1) at 4°C.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL software () for structure solution and refinement. Key parameters include R-factor (<5%) and Flack parameter for chiral centers.
  • Validation : Compare experimental bond lengths (e.g., C-N: ~1.45 Å) and angles with DFT-optimized geometries .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C ().
  • Waste Disposal : Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropane) by acquiring spectra at −80°C to 25°C.
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to assign ambiguous peaks.
  • Computational Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .

Q. What experimental strategies elucidate the compound’s reactivity in catalytic cross-coupling reactions?

  • Methodological Answer :
  • Screening Catalysts : Test Pd(PPh₃)₄, Ni(COD)₂, or CuI in Suzuki-Miyaura couplings with aryl halides.
  • Kinetic Studies : Monitor reaction progress via LC-MS at 0, 15, 30, and 60 minutes.
  • Mechanistic Probes : Use deuterated analogs (e.g., CF₃CD₂NH₂) to track hydrogen/deuterium exchange in intermediates .

Q. How to design structure-activity relationship (SAR) studies for biological activity assessment?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclopropane ring (e.g., substituents at 1-phenyl position) or replace trifluoroethyl with difluoroethyl groups.
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ against dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy ().
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).
  • Data Analysis : Use multivariate regression to correlate logP, steric bulk, and activity (e.g., pIC₅₀) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify stoichiometry (e.g., exact molar ratios of Pd/C catalyst) and reaction atmosphere (N₂ vs. Ar).
  • Byproduct Identification : Use GC-MS or HRMS to detect side products (e.g., over-reduced cyclopropane rings).
  • Scale-Up Effects : Compare yields at 1 mmol vs. 10 mmol scales; optimize mixing efficiency for exothermic steps .

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